molecular formula C8H10BrClN2O2 B2587138 (3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride CAS No. 2375268-20-3

(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride

Cat. No.: B2587138
CAS No.: 2375268-20-3
M. Wt: 281.53
InChI Key: LDGALKNUUXSQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H9BrN2O2·HCl. It is a derivative of phenylmethanamine, featuring bromine, methyl, and nitro substituents on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 4-methylphenylmethanamine followed by bromination. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as (3-methoxy-4-methyl-5-nitrophenyl)methanamine.

    Reduction: (3-Bromo-4-methyl-5-aminophenyl)methanamine.

    Oxidation: (3-Bromo-4-carboxy-5-nitrophenyl)methanamine.

Scientific Research Applications

(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride is utilized in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-nitrophenyl)methanamine
  • (4-Methyl-5-nitrophenyl)methanamine
  • (3-Bromo-4-methylphenyl)methanamine

Uniqueness

(3-Bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride is unique due to the combination of bromine, methyl, and nitro groups on the phenyl ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3-bromo-4-methyl-5-nitrophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.ClH/c1-5-7(9)2-6(4-10)3-8(5)11(12)13;/h2-3H,4,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGALKNUUXSQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.